molecular formula C8H10FN3O B1453777 1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol CAS No. 1261233-86-6

1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol

Cat. No. B1453777
CAS RN: 1261233-86-6
M. Wt: 183.18 g/mol
InChI Key: VEXNQGJAKXVXCY-UHFFFAOYSA-N
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Description

“1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C8H10FN3O. It has a molecular weight of 183.18 g/mol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10FN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2 .


Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . The boiling point and other physical properties are not specified in the sources I found.

Scientific Research Applications

Fluoropyrimidine-based Chemotherapy

Fluoropyrimidines, such as 5-FU, are central to chemotherapy regimens for solid tumors, including colorectal and breast cancers. The development of oral fluoropyrimidines aims to provide convenient administration while maintaining or enhancing efficacy and minimizing peak plasma concentrations associated with toxicity. Compounds like capecitabine, eniluracil, and S-1 have been developed to improve upon the limitations of intravenous 5-FU, offering prolonged exposure and potentially mimicking the pharmacokinetics of continuous-infusion 5-FU, which is critical for achieving therapeutic effectiveness with reduced adverse reactions (Macdonald, 1999).

Pharmacogenetics and Personalized Medicine

The pharmacogenetic landscape, particularly concerning enzymes involved in the metabolism of fluoropyrimidines like dihydropyrimidine dehydrogenase (DPD), plays a crucial role in tailoring chemotherapy to individual patients. Polymorphisms in genes related to fluoropyrimidine metabolism can significantly affect treatment outcomes and toxicity profiles. Identifying genetic variants associated with enzyme activity can guide dose adjustments and treatment selection, thereby enhancing safety and efficacy in personalized medicine approaches (Del Re et al., 2017).

Advanced Drug Formulations

S-1, an oral formulation combining tegafur (a prodrug of 5-FU) with modulators to inhibit DPD, represents an advanced approach in fluoropyrimidine-based therapy. It exemplifies how scientific research has led to formulations that optimize drug efficacy while minimizing toxicity. This has broadened the therapeutic options available for treating gastric cancer, demonstrating the potential of such formulations to become standard treatments in specific contexts (Maehara, 2003).

Novel Applications and Mechanisms

Research into 1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol and related compounds has also focused on their mechanism of action, exploring beyond TS inhibition to include DNA incorporation and the impact on DNA synthesis and function. Such insights have significant implications for developing new treatments that are effective against fluoropyrimidine-resistant cancers, demonstrating the versatility and potential of these compounds in cancer therapy (Lenz, Stintzing, & Loupakis, 2015).

Safety and Hazards

The safety precautions for handling “1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol” include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It’s also recommended to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXNQGJAKXVXCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261819
Record name 3-Pyrrolidinol, 1-(5-fluoro-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261233-86-6
Record name 3-Pyrrolidinol, 1-(5-fluoro-2-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261233-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinol, 1-(5-fluoro-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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